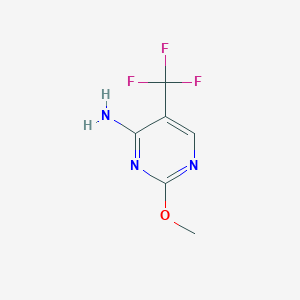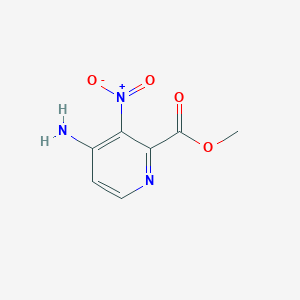![molecular formula C13H25N3O3 B13017097 tert-butyl N-[2-methyl-3-oxo-3-(piperazin-1-yl)propyl]carbamate](/img/structure/B13017097.png)
tert-butyl N-[2-methyl-3-oxo-3-(piperazin-1-yl)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-methyl-3-oxo-3-(piperazin-1-yl)propyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperazine ring, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-methyl-3-oxo-3-(piperazin-1-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperazine derivative. One common method involves the following steps:
Starting Materials: tert-Butyl carbamate and 2-methyl-3-oxo-3-(piperazin-1-yl)propyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: A base such as triethylamine or sodium hydride is used to deprotonate the carbamate, facilitating nucleophilic substitution.
Procedure: The tert-butyl carbamate is dissolved in the solvent, and the base is added. The piperazine derivative is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-methyl-3-oxo-3-(piperazin-1-yl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
tert-Butyl N-[2-methyl-3-oxo-3-(piperazin-1-yl)propyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-methyl-3-oxo-3-(piperazin-1-yl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The piperazine ring may also interact with receptor sites, modulating their function.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in organic synthesis.
N-Boc-piperazine: A piperazine derivative with a tert-butoxycarbonyl protecting group.
tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate: A furan derivative used as a building block in chemical synthesis.
Uniqueness
tert-Butyl N-[2-methyl-3-oxo-3-(piperazin-1-yl)propyl]carbamate is unique due to its combination of a carbamate group, a piperazine ring, and a tert-butyl group. This structural combination imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H25N3O3 |
|---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
tert-butyl N-(2-methyl-3-oxo-3-piperazin-1-ylpropyl)carbamate |
InChI |
InChI=1S/C13H25N3O3/c1-10(9-15-12(18)19-13(2,3)4)11(17)16-7-5-14-6-8-16/h10,14H,5-9H2,1-4H3,(H,15,18) |
InChI Key |
CEGMOPUWSOHVSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)C(=O)N1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


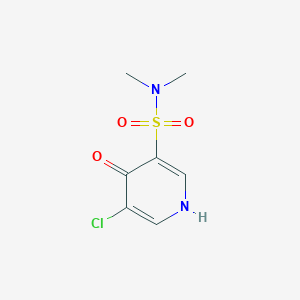
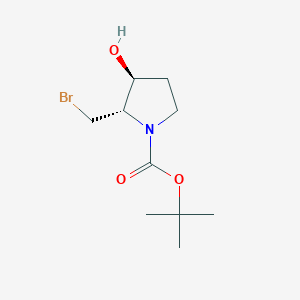
![4-hydrazinyl-N,N-dimethylpyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13017025.png)
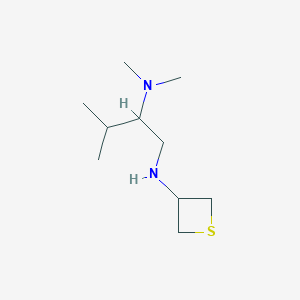
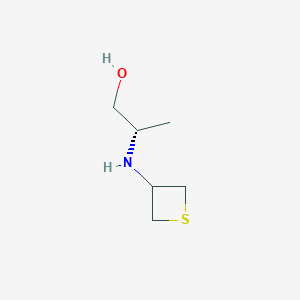
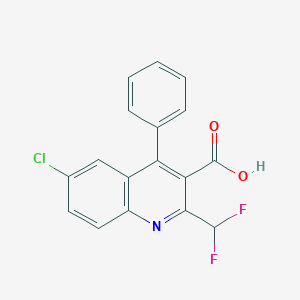
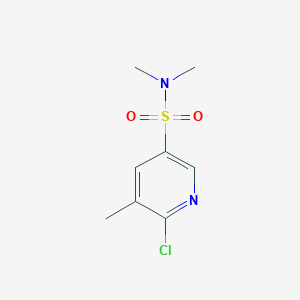
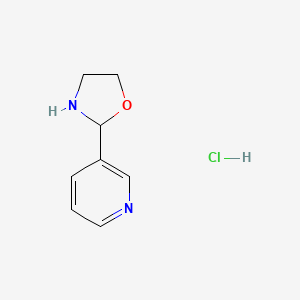
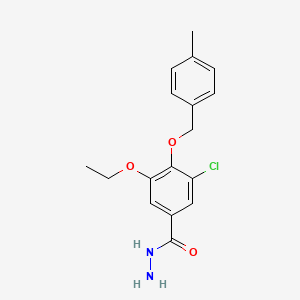
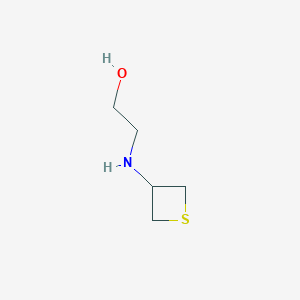
![1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13017072.png)
![(1S,6R)-2-Azabicyclo[4.1.0]heptane](/img/structure/B13017078.png)
